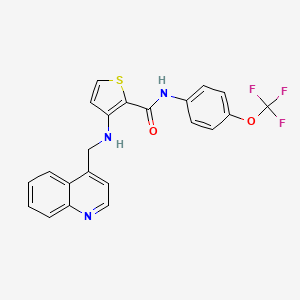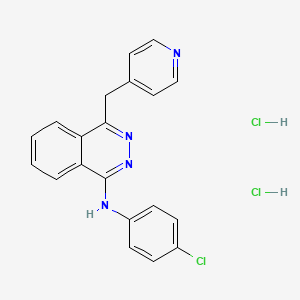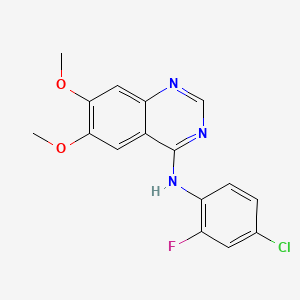![molecular formula C29H32N4O4S2 B1683904 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide CAS No. 845932-30-1](/img/structure/B1683904.png)
3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide
Übersicht
Beschreibung
KU59403 ist ein potenter Inhibitor der Ataxia-Telangiectasie-mutierten (ATM)-Kinase, die eine entscheidende Rolle bei der DNA-Schadensantwort spielt. Die ATM-Kinase signalisiert DNA-Doppelstrangbrüche an die Zellzyklusarretierung über p53 und DNA-Reparaturmechanismen. KU59403 hat in präklinischen Evaluierungen ein signifikantes Potenzial gezeigt, die Zytotoxizität von DNA-schädigenden Mitteln in Krebszellen zu verstärken .
Herstellungsmethoden
Die Synthese von KU59403 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind in der Regel geschützte Informationen, die von den Entwicklern gehalten werden. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen unter Verwendung verschiedener Reagenzien und Katalysatoren synthetisiert wird . Industrielle Produktionsmethoden würden wahrscheinlich die Skalierung dieser Syntheserouten umfassen, während gleichzeitig die Reinheit und Stabilität des Endprodukts sichergestellt wird.
Vorbereitungsmethoden
The synthesis of KU59403 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
KU59403 durchläuft verschiedene Arten von chemischen Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit DNA-schädigenden Mitteln liegt. Die Verbindung verstärkt die Zytotoxizität von Topoisomerase-I- und -II-Giften wie Camptothecin, Etoposid und Doxorubicin . Diese Reaktionen finden in der Regel unter bestimmten Bedingungen statt, die die Hemmung der ATM-Kinaseaktivität fördern, was zu einer erhöhten DNA-Schädigung und Zelltod in Krebszellen führt. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die geschädigte DNA und der anschließende apoptotische Zelltod der Krebszellen .
Wissenschaftliche Forschungsanwendungen
KU59403 wurde umfassend auf seine Anwendungen in der Krebsforschung untersucht. Es hat ein signifikantes Potenzial gezeigt, die Wirksamkeit der Chemotherapie und Strahlentherapie zu verbessern, indem Krebszellen für DNA-schädigende Mittel sensibilisiert werden . Die Verbindung wurde in verschiedenen Krebszelllinien getestet, darunter Darmkrebs, Brustkrebs und Osteosarkom, und hat ihre breite Wirksamkeit gezeigt . Darüber hinaus wurde KU59403 in Tiermodellen evaluiert, wo es eine gute Gewebsverteilung und eine signifikante Chemosensibilisierung ohne größere Toxizität zeigte . Diese Ergebnisse unterstützen seinen potenziellen Einsatz im klinischen Umfeld zur Krebsbehandlung.
Wirkmechanismus
KU59403 übt seine Wirkung aus, indem es die ATM-Kinase hemmt, die ein wichtiger Regulator der DNA-Schadensantwort ist. Durch die Hemmung der ATM-Kinase verhindert KU59403 die Aktivierung von nachgeschalteten Signalwegen, die an der DNA-Reparatur und der Zellzyklusarretierung beteiligt sind . Diese Hemmung führt zur Anhäufung von DNA-Schäden in Krebszellen, was letztendlich zum Zelltod führt. Die molekularen Ziele von KU59403 umfassen die ATM-Kinase selbst und die zugehörigen DNA-Reparaturproteine, die von ATM reguliert werden .
Wirkmechanismus
KU59403 exerts its effects by inhibiting the ATM kinase, which is a key regulator of the DNA damage response. By inhibiting ATM kinase, KU59403 prevents the activation of downstream signaling pathways involved in DNA repair and cell-cycle arrest . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets of KU59403 include the ATM kinase itself and the associated DNA repair proteins that are regulated by ATM .
Vergleich Mit ähnlichen Verbindungen
KU59403 ist unter den ATM-Inhibitoren aufgrund seiner hohen Potenz, Selektivität und Löslichkeit einzigartig, was es für die fortgeschrittene präklinische Evaluation geeignet macht . Ähnliche Verbindungen umfassen andere ATM-Inhibitoren wie KU55933 und KU60019, die ebenfalls die ATM-Kinase angreifen, sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden können . KU59403 zeichnet sich durch seine Fähigkeit aus, in vivo eine gute Gewebsverteilung und eine signifikante Chemosensibilisierung ohne größere Toxizität zu erreichen, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZKDYAYJSSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


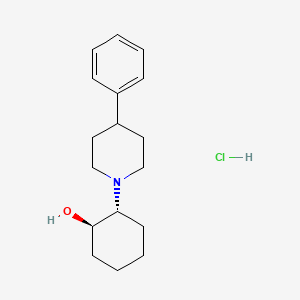


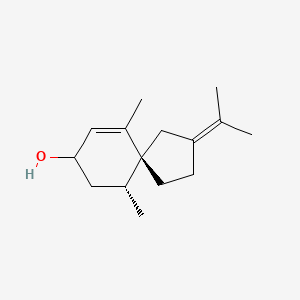
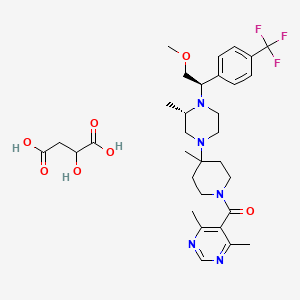
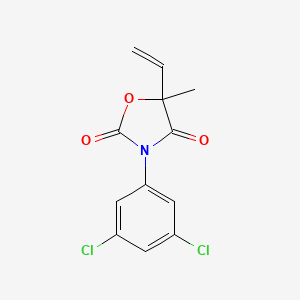
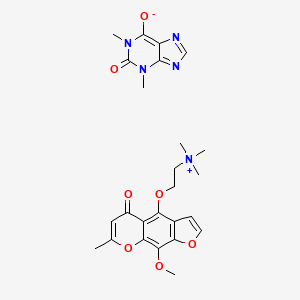
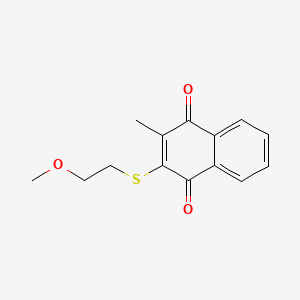
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
